CP-809101

Description

Context of 5-HT2C Receptor Agonism in Neuropharmacology

Agonists of the 5-HT2C receptor are compounds that bind to and activate the receptor, mimicking the effects of serotonin (B10506). Activation of 5-HT2C receptors generally leads to an inhibition of dopamine (B1211576) and norepinephrine (B1679862) release in certain brain areas. wikipedia.org This modulatory role has implicated 5-HT2C receptor agonism in a range of neuropharmacological contexts, including the regulation of feeding behavior, motivated behaviors, and the modulation of responses to drugs of abuse. acs.orgpsu.edu For instance, the selective 5-HT2C receptor agonist lorcaserin (B1675133) was previously approved for the treatment of obesity, highlighting the receptor's role in appetite control. acs.orgfrontiersin.org Furthermore, 5-HT2C receptor agonists have shown potential in animal models for conditions such as psychosis and substance dependence by influencing dopaminergic transmission. medchemexpress.commedchemexpress.comacs.orgpsu.edunih.gov

Historical Perspective of CP-809101 Development and Role as a Research Tool

This compound emerged from research efforts aimed at identifying compounds with selective activity at serotonergic receptors. Its development provided researchers with a valuable pharmacological tool to probe the specific functions mediated by the 5-HT2C receptor subtype. As a research tool, this compound has been instrumental in conducting in vitro and in vivo studies to elucidate the downstream effects of 5-HT2C receptor activation. Its use in animal models has contributed significantly to understanding the receptor's involvement in behaviors relevant to psychiatric disorders and addiction. medchemexpress.commedchemexpress.comnih.govnih.govnih.gov Although some research indicated potential issues with genotoxicity that would restrict its clinical use, this characteristic has not diminished its value as a compound for fundamental scientific investigation into 5-HT2C receptor biology. wikipedia.org

Significance of 5-HT2C Receptor Selectivity for Chemical Compound Research

The significance of 5-HT2C receptor selectivity in chemical compound research lies in the ability to isolate and study the effects mediated specifically by this receptor subtype, without confounding interactions with other serotonin receptors (such as 5-HT2A and 5-HT2B) or other neurotransmitter systems. medchemexpress.commedchemexpress.comtocris.com this compound is characterized by its high selectivity for the 5-HT2C receptor compared to 5-HT2A and 5-HT2B receptors. medchemexpress.commedchemexpress.comtocris.com This selectivity is crucial for accurately interpreting the results of pharmacological experiments and attributing observed effects to 5-HT2C receptor activation. Highly selective compounds like this compound allow researchers to dissect the complex roles of individual receptor subtypes within the broader serotonergic system and their contributions to various physiological and pathological processes. psu.educore.ac.uk

Detailed Research Findings

Research utilizing this compound has provided valuable insights into the functional consequences of 5-HT2C receptor activation. Studies have demonstrated its activity in various animal models relevant to neuropharmacology.

In studies assessing antipsychotic-like activity, this compound has been shown to inhibit conditioned avoidance responding in rats. medchemexpress.commedchemexpress.comnih.gov It also antagonized hyperactivity induced by phencyclidine (PCP) and d-amphetamine, effects consistent with potential antipsychotic properties. medchemexpress.commedchemexpress.comnih.gov These effects were observed in a dose-dependent manner. medchemexpress.commedchemexpress.comnih.gov Furthermore, this compound reversed an apomorphine-induced deficit in prepulse inhibition, another measure relevant to antipsychotic efficacy. nih.gov Unlike some other compounds, this compound did not produce catalepsy at tested doses, suggesting a potentially lower liability for certain motor side effects in these models. nih.gov The efficacy of this compound in conditioned avoidance responding was blocked by a 5-HT2C receptor antagonist, confirming the involvement of this receptor subtype. nih.gov

Research has also explored the effects of this compound on motivated behaviors, including those related to substance dependence. This compound has been shown to reduce responding for both nicotine (B1678760) and food in rats, and it blocked the discriminative stimulus properties of nicotine. medchemexpress.commedchemexpress.com Studies investigating its effects on cocaine-seeking behavior have shown that this compound infused into the central amygdala attenuated cocaine-primed reinstatement, an effect preventable by a 5-HT2C receptor antagonist. nih.govoup.com

The selectivity of this compound has been quantified in vitro. The following table presents its potency at human 5-HT2 receptor subtypes:

| Receptor Subtype | pEC50 (M) |

| Human 5-HT2C | 9.96 |

| Human 5-HT2B | 7.19 |

| Human 5-HT2A | 6.81 |

Data derived from research findings on this compound's activity at human serotonin receptors. medchemexpress.commedchemexpress.comtocris.comfishersci.fi

This data illustrates the significantly higher potency of this compound at the 5-HT2C receptor compared to the 5-HT2B and 5-HT2A subtypes, underscoring its utility as a selective tool. medchemexpress.commedchemexpress.comtocris.comfishersci.fi

Further research has compared this compound with other 5-HT2C agonists like lorcaserin. While both compounds can produce similar interoceptive cues in drug discrimination studies, differences have been observed in other behavioral assays. acs.orgresearchgate.net For instance, in a rodent model of nausea (conditioned gaping), lorcaserin produced significantly higher gaping responses compared to this compound, suggesting potentially lower emetogenic properties for this compound in this model. acs.orgresearchgate.net In vitro studies examining signaling pathways (PLC, PLA2, and ERK) activated by both compounds in cells expressing human 5-HT2C receptors did not reveal evidence for biased signaling differences. acs.org Pharmacokinetic differences, specifically in cerebrospinal fluid (CSF) levels, might contribute to observed behavioral distinctions between this compound and other agonists. acs.org

Studies have also utilized this compound to investigate the role of 5-HT2C receptors in specific brain regions. Microinfusions of this compound into the central amygdala attenuated cocaine-primed reinstatement, while infusions into the basolateral amygdala increased anxiety-like behavior in rats. nih.govoup.com These findings highlight the differential roles of 5-HT2C receptors in distinct amygdala subregions in modulating motivated behaviors and anxiety. nih.govoup.com

Research has also explored the effects of this compound in models of absence seizures, showing that it can reduce the number of seizures in a dose-dependent manner. core.ac.uk

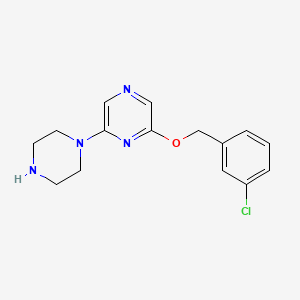

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20/h1-3,8-10,17H,4-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWGGOVOEWHPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197369 | |

| Record name | CP-809101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479683-64-2 | |

| Record name | 2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479683-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP-809101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479683642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-809101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-809101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2EXW95647 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Cp 809101

Receptor Binding Affinity and Selectivity Profiles

The initial characterization of any pharmacological agent involves understanding its binding affinity for its primary target and its selectivity over other related receptors. For CP-809101, this analysis has focused on the serotonin (B10506) 2 (5-HT2) receptor family and other serotonin receptor subtypes.

Human 5-HT2C, 5-HT2B, and 5-HT2A Receptor Affinities

This compound demonstrates a high affinity for the human 5-HT2C receptor. Its potency at this receptor is significantly greater than its affinity for the 5-HT2B and 5-HT2A receptor subtypes. This preferential binding is a key characteristic of its pharmacological profile.

| Receptor | pEC50 | EC50 (nM) |

| Human 5-HT2C | 9.96 | 0.11 |

| Human 5-HT2B | 7.19 | 65.3 |

| Human 5-HT2A | 6.81 | 153 |

This table presents the potency of this compound at the human 5-HT2C, 5-HT2B, and 5-HT2A receptors, as indicated by pEC50 and EC50 values.

Comparative Selectivity against Other Serotonin Receptor Subtypes

Further studies have highlighted the selectivity of this compound. It exhibits approximately 600-fold greater selectivity for the 5-HT2C receptor over the 5-HT2B receptor. acnp.org While detailed binding affinity data across a comprehensive panel of all serotonin receptor subtypes is not extensively published, the available information underscores its primary action at the 5-HT2C receptor.

Functional Agonism and Efficacy at 5-HT2C Receptors

Beyond simple binding, the functional activity of a compound is a critical measure of its pharmacological effect. This compound is characterized as a potent and full agonist at the 5-HT2C receptor. acnp.orgnih.gov In vitro studies have demonstrated that it displays approximately 93% to 100% efficacy, indicating its ability to elicit a maximal response from the receptor, comparable to the endogenous ligand serotonin. acnp.orgnih.gov

Functional Selectivity and Biased Signaling Pathways

The concept of functional selectivity, or biased agonism, suggests that a ligand can preferentially activate certain downstream signaling pathways over others at the same receptor. The signaling profile of this compound has been investigated to understand if it exhibits such a bias.

Analysis of PLC, PLA2, and ERK Signaling Pathways

Research involving in vitro tests of functional selectivity has examined the signaling pathways activated by this compound in Chinese hamster ovary (CHO) cells expressing human 5-HT2C receptors. These studies have shown that this compound activates key downstream signaling pathways, including the phospholipase C (PLC), phospholipase A2 (PLA2), and extracellular signal-regulated kinase (ERK) pathways. nih.gov However, these investigations did not find evidence of biased signaling differences when comparing this compound to another 5-HT2C agonist, lorcaserin (B1675133), as both drugs showed similar profiles across these pathways. nih.gov

Investigation of Differential Downstream Signaling (e.g., PLA2-AA versus PLC-IP3 Pathways)

Detailed, publicly available research specifically investigating the differential activation of the PLA2-arachidonic acid (AA) versus the PLC-inositol triphosphate (IP3) signaling pathways by this compound is limited. While it is established that this compound activates both PLC and PLA2 pathways, a quantitative comparison of the extent to which it activates the release of arachidonic acid via PLA2 versus the formation of inositol (B14025) triphosphate via PLC has not been extensively documented in the scientific literature.

Molecular Interactions and Receptor Activation Mechanisms

This compound is a potent and highly selective agonist for the serotonin 5-HT2C receptor, a member of the G protein-coupled receptor (GPCR) superfamily. medchemexpress.comnih.gov Its pharmacological activity is defined by its specific interaction with this receptor subtype over others, particularly the closely related 5-HT2A and 5-HT2B receptors. This selectivity is a key feature of its molecular profile. medchemexpress.comoup.com

Research demonstrates that this compound exhibits significantly higher potency at the human 5-HT2C receptor compared to the 5-HT2A and 5-HT2B subtypes. medchemexpress.com In vitro studies have quantified this selectivity, showing EC50 values of 0.11 nM for the 5-HT2C receptor, which is substantially lower than its affinity for the 5-HT2A (153 nM) and 5-HT2B (65.3 nM) receptors. oup.com This indicates a binding affinity that is over 500-fold greater for the 5-HT2C receptor. oup.com The compound displays approximately 100% efficacy in vitro, meaning it is a full agonist at the 5-HT2C receptor. nih.gov

| Receptor Subtype | pEC50 | EC50 (nM) |

|---|---|---|

| Human 5-HT2C | 9.96 | 0.11 |

| Human 5-HT2A | 6.81 | 153 |

| Human 5-HT2B | 7.19 | 65.3 |

Upon binding, this compound activates the 5-HT2C receptor, initiating a cascade of intracellular signaling events. As a typical Gq/11-coupled GPCR, the activation of the 5-HT2C receptor by an agonist leads to the stimulation of phospholipase C (PLC). nih.govnih.gov This enzyme then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytoplasm to stimulate the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov

The concept of functional selectivity, also known as biased agonism, posits that a ligand can preferentially activate certain downstream signaling pathways over others at the same receptor. uj.edu.plwikipedia.org For GPCRs like the 5-HT2C receptor, this could mean favoring G-protein-mediated signaling over β-arrestin-mediated pathways, or selectively activating specific G-protein subtypes. nih.gov This phenomenon has been investigated for this compound.

In vitro studies were conducted to determine if this compound exhibits biased signaling at the human 5-HT2C receptor. nih.gov These experiments examined its ability to activate multiple signaling pathways, including those mediated by phospholipase C (PLC), phospholipase A2 (PLA2), and extracellular signal-regulated kinase (ERK). nih.gov The results indicated that this compound activates all three pathways. nih.gov When compared to another selective 5-HT2C agonist, lorcaserin, this compound showed a similar profile across these signaling cascades, providing no evidence for biased signaling differences between the two compounds. nih.gov This suggests that this compound does not demonstrate significant functional selectivity for these specific pathways under the tested conditions. nih.gov

| Signaling Pathway | Activation Status | Evidence of Bias |

|---|---|---|

| Phospholipase C (PLC) | Activated | No |

| Phospholipase A2 (PLA2) | Activated | No |

| Extracellular Signal-Regulated Kinase (ERK) | Activated | No |

Synthetic Methodologies and Structural Analysis

Chemical Synthesis Pathways of CP-809101

While detailed, step-by-step synthetic procedures for this compound are not extensively detailed in the provided search results, it is understood that the synthesis of compounds structurally related to this compound, particularly those with a 2-phenylcyclopropylmethylamine scaffold, has been a focus in the development of selective 5-HT2C agonists. nih.gov The synthesis of ether derivatives, which share structural features with this compound (2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine), can be achieved through standard Williamson ether synthesis or the Mitsunobu reaction. nih.govwikipedia.org These methods involve reacting an alcohol with an alkyl halide or using the Mitsunobu reagent system, respectively. nih.gov

This compound itself has a core structure incorporating a pyrazine (B50134) ring substituted with a piperazinyl group and a chlorophenylmethoxy group. wikipedia.org The synthesis would involve the appropriate coupling of these molecular fragments.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

SAR studies are crucial in identifying the key structural features that contribute to the potency and selectivity of compounds at the 5-HT2C receptor. nih.gov For this compound and its analogues, the focus has been on understanding how modifications to the core structure and substituents impact their binding affinity and functional activity at the 5-HT2C receptor compared to other closely related serotonin (B10506) receptor subtypes, particularly 5-HT2A and 5-HT2B. medchemexpress.comrndsystems.commedchemexpress.comnih.govnih.gov

Early SAR investigations into potent 5-HT2C agonists, including those structurally related to this compound, aimed for high selectivity in both functional and binding assays. researchgate.net The 2-phenylcyclopropylmethylamine scaffold, present in some analogues, was derived from high-throughput screening efforts. nih.gov

Studies have highlighted the importance of the cyclopropane (B1198618) configuration in some related compounds for improving potency and selectivity. Furthermore, the presence of an alkoxyl group at a specific position (position 2 in some pyrimidine (B1678525) derivatives) has been shown to provide favorable 5-HT2C agonism and selectivity over 5-HT2A and 5-HT2B. nih.gov The inclusion of a chlorine atom on aromatic rings is also a common strategy in CNS drug design, including for 5-HT2C ligands. nih.gov

This compound is noted as one of the most selective and potent 5-HT2C ligands developed, demonstrating significantly higher selectivity against 5-HT2B compared to its potency at 5-HT2C. nih.gov

Impact of Stereochemistry on Receptor Activity

The stereochemistry of a compound can significantly influence its interaction with receptors and, consequently, its biological activity. core.ac.uk While the provided information doesn't explicitly detail the stereochemistry of this compound itself, SAR studies on related 5-HT2C agonists with cyclopropane moieties have investigated the impact of absolute stereochemistry on functional activity. researchgate.net For instance, in a series of compounds with fluorinated cyclopropane moieties, the absolute stereochemistry was established, and functional activity measuring calcium flux at 5-HT2 receptors revealed high potency for specific enantiomers. researchgate.net This indicates that the precise three-dimensional arrangement of atoms in this compound analogues is critical for their activity at the 5-HT2C receptor and their selectivity profile.

Design and Optimization of Novel 5-HT2C Receptor Ligands

The design and optimization of novel 5-HT2C receptor ligands, building upon the knowledge gained from compounds like this compound, continues to be an active area of research. nih.govresearchgate.net The goal is to develop compounds with improved potency, selectivity, and pharmacological properties. nih.govnih.gov

Challenges in designing selective 5-HT2C agonists stem from the high sequence homology in the transmembrane region (orthosteric binding site) among the 5-HT2 receptor family subtypes (5-HT2A, 5-HT2B, and 5-HT2C). nih.gov This similarity makes it difficult to design ligands that bind exclusively to the 5-HT2C receptor. nih.gov

Despite these challenges, various chemical scaffolds have been explored for developing selective 5-HT2C agonists. nih.govnih.govresearchgate.net this compound shares structural similarities with earlier 5-HT2C receptor tools like mCPP and MK-212. nih.gov The 2-phenylcyclopropylmethylamine scaffold is another example that has been investigated for developing selective agonists. nih.gov

Optimization efforts involve modifying substituents and the core structure to enhance binding affinity to the 5-HT2C receptor while minimizing activity at 5-HT2A and 5-HT2B receptors. nih.govnih.gov The aim is to achieve a favorable selectivity profile to avoid potential side effects associated with off-target activity, such as hallucinations (mediated by 5-HT2A) and cardiac valvulopathy (mediated by 5-HT2B). nih.govnih.gov

The development of hybrid compounds, such as a pyrimido-[3,4-d]azepine derivative which is a hybrid of lorcaserin (B1675133) and this compound, demonstrates the strategy of combining features from known selective ligands to optimize potency and selectivity. researchgate.net This hybrid displayed high potency and moderate efficacy at 5-HT2C with no measurable agonism at 5-HT2A or 5-HT2B. researchgate.net

Research also explores functional selectivity, investigating whether ligands can selectively activate specific signaling pathways downstream of the 5-HT2C receptor. nih.govacs.org Studies comparing this compound and lorcaserin found similar profiles across several signaling pathways (PLC, PLA2, and ERK), suggesting no evidence for biased signaling differences between these two agonists in the tested in vitro system. acs.org

The ongoing design and optimization efforts are driven by the therapeutic potential of selectively targeting the 5-HT2C receptor for various conditions. nih.govresearchgate.net

Data Tables

Based on the search results, here is a summary of the potency and selectivity of this compound at human 5-HT2 receptors:

| Receptor Subtype | pEC50 (human) | Selectivity vs 5-HT2C |

| 5-HT2C | 9.96 apexbt.commedchemexpress.comrndsystems.commedchemexpress.com | - |

| 5-HT2B | 7.19 apexbt.commedchemexpress.comrndsystems.commedchemexpress.com | ~600-fold nih.gov |

| 5-HT2A | 6.81 apexbt.commedchemexpress.comrndsystems.commedchemexpress.com | >1000-fold (calculated from pEC50 values) |

Note: Selectivity is calculated based on the difference in pEC50 values. A difference of 1 corresponds to a 10-fold selectivity.

Here is a table summarizing the in vitro functional activity (Emax) of this compound and some other 5-HT2C agonists:

| Compound | EC50 (nM) (5-HT2C) | Emax (% of 5-HT) (5-HT2C) | EC50 (nM) (5-HT2B) | Emax (% of 5-HT) (5-HT2B) | EC50 (nM) (5-HT2A) | Emax (% of 5-HT) (5-HT2A) | Source |

| This compound | 0.11 nih.govresearchgate.net | 93 nih.govnih.gov | 65.3 nih.govnih.gov | 57 nih.govnih.gov | 1391 nih.gov | 593.6 nih.gov | nih.govnih.govresearchgate.net |

| Lorcaserin | - | 100 nih.gov | 943 ± 90 nih.gov | 100 nih.gov | - | - | nih.gov |

| WAY-163909 | 8 nih.gov | 90 nih.gov | - | 40 nih.gov | - | 0 nih.gov | nih.gov |

| Vabicaserin | 8 nih.gov | 100 nih.gov | 12 or 102 nih.gov | 50 nih.gov | - | - | nih.gov |

Note: EC50 and Emax values can vary depending on the experimental conditions and the specific assay used.

Neuropharmacological and Behavioral Research in Preclinical Models

Central Nervous System Distribution and Compartmental Dynamics

Understanding the distribution of CP-809101 within the central nervous system (CNS) is crucial for interpreting its pharmacological effects. Research has focused on its ability to cross the blood-brain barrier and its concentration dynamics within the cerebrospinal fluid (CSF), as well as its modulatory effects within specific neuroanatomical circuits.

Preclinical studies in rats have investigated the pharmacokinetic profile of this compound in both plasma and cerebrospinal fluid. These studies have revealed that while plasma levels of the compound correlate with increasing doses, the concentration in the CSF does not follow the same linear relationship. Specifically, CSF levels of this compound have been observed to plateau at higher doses. This suggests a potential saturation of transport mechanisms into the CNS at elevated concentrations.

| Compartment | Dose-Concentration Relationship | Key Observation |

|---|---|---|

| Plasma | Concentration correlates with increasing dose | Systemic exposure increases with higher doses |

| Cerebrospinal Fluid (CSF) | Concentration plateaus at higher doses | Suggests a limit to CNS levels at relatively high doses |

The behavioral effects of this compound are mediated by its action on 5-HT2C receptors in various brain regions. Preclinical studies involving direct microinjections of the compound have helped to elucidate the specific roles of these receptors in different neuroanatomical locations.

Basolateral Amygdala (BLA): Direct administration of this compound into the BLA in rodent models has been shown to increase anxiety-like behavior. However, these intra-BLA infusions did not have an effect on cue-induced reinstatement of cocaine-seeking behavior nih.govoup.com. This suggests that 5-HT2C receptor activation in the BLA is specifically involved in modulating anxiety.

Central Amygdala (CeA): In contrast to the BLA, microinjections of this compound into the CeA attenuated cocaine-primed reinstatement of drug-seeking behavior nih.govoup.com. This effect was blocked by the co-administration of a 5-HT2C receptor antagonist, confirming the receptor-specific action. These findings indicate that 5-HT2C receptors in the CeA play a role in the motivational effects of drug-related stimuli nih.govoup.com.

Dorsal Striatum: Research has implicated 5-HT2C receptors in the dorsal striatum in behaviors related to anxiety and depression. Site-specific administration of this compound in this region was found to interfere with shuttle box escape learning, a model used to assess aspects of depression-like behavior.

Hippocampus, Nucleus Accumbens, Hypothalamus, Cortical Areas, and Ventral Midbrain: While 5-HT2C receptors are known to be expressed in these regions and are involved in a variety of functions including cognition, reward, feeding, and the regulation of dopamine (B1211576) systems, there is a lack of published preclinical studies detailing the specific behavioral or physiological effects of direct administration of this compound into these areas. Therefore, the precise role of this compound-induced 5-HT2C receptor modulation in these specific neuroanatomical locations remains to be fully elucidated.

Modulation of Psychomotor Activity

This compound has been shown to significantly modulate psychomotor activity in preclinical models, both in terms of spontaneous movement and in response to psychostimulants.

In studies with rats, this compound dose-dependently decreased spontaneous locomotor activity. This inhibitory effect is a key characteristic of the compound's central action.

A significant finding in the preclinical evaluation of this compound is its ability to antagonize the hyperactivity induced by psychostimulants like phencyclidine (PCP) and d-amphetamine. This suggests a potential therapeutic application in conditions characterized by psychomotor agitation. The compound has been shown to be effective in reducing the excessive locomotor activity stimulated by these agents in a dose-dependent manner nih.gov.

Antipsychotic-like Effects

This compound has demonstrated a profile of activity in animal models that is predictive of antipsychotic efficacy. These effects are observed in a range of behavioral paradigms that are sensitive to clinically used antipsychotic medications.

Similar to established antipsychotic drugs, this compound produces a dose-dependent inhibition of conditioned avoidance responding (CAR) in rats nih.gov. The efficacy of this compound in this model was completely blocked by the co-administration of a 5-HT2C receptor antagonist, confirming that this effect is mediated through its intended target nih.gov.

Furthermore, this compound has been shown to reverse deficits in prepulse inhibition (PPI) induced by apomorphine (B128758) nih.gov. PPI is a measure of sensorimotor gating that is deficient in certain psychiatric disorders, and its restoration is considered a marker of potential antipsychotic activity. Notably, at doses effective in these models, this compound did not induce catalepsy, suggesting a lower risk of extrapyramidal side effects compared to typical antipsychotics nih.gov. The compound has also shown positive effects in a novel object recognition task, a model of cognitive function, which may be relevant to the cognitive deficits associated with schizophrenia nih.gov.

| Behavioral Model | Effect of this compound | ED50 (mg/kg, sc) |

|---|---|---|

| Conditioned Avoidance Responding (CAR) | Inhibition | 4.8 nih.gov |

| Apomorphine-Induced PPI Deficit | Reversal | Not Reported |

| Novel Object Recognition | Active | Not Reported |

Cognitive Function Modulation

The potential of this compound to modulate cognitive functions has been an area of significant interest, given the cognitive deficits associated with disorders like schizophrenia.

The novel object recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents. It relies on the innate tendency of animals to spend more time exploring a novel object than a familiar one. Studies have reported that this compound was active in the NOR model, indicating a potential positive effect on cognitive function. nih.gov However, specific quantitative data, such as the discrimination index or exploration times from these preclinical studies, are not detailed in the available scientific literature. Therefore, a data table for this specific measure cannot be generated.

As previously noted in section 4.3.2., this compound has been shown to reverse the deficit in prepulse inhibition induced by apomorphine. nih.gov This reversal of a pharmacologically-induced deficit in sensorimotor gating is considered relevant to the cognitive disruptions seen in schizophrenia. Furthermore, in other preclinical models relevant to schizophrenia, this compound has been found to antagonize hyperactivity induced by phencyclidine (PCP), a non-competitive NMDA receptor antagonist. nih.gov

Research in Substance Dependence and Addiction Models

The role of the serotonin (B10506) system, particularly the 5-HT₂C receptor, in modulating the reinforcing effects of drugs of abuse has led to the investigation of this compound in models of addiction. Research has focused on its ability to attenuate drug-seeking behavior. Specifically, studies have examined the effect of direct microinfusions of this compound into the central nucleus of the amygdala (CeA) on cocaine-primed reinstatement of cocaine-seeking behavior in rats. These experiments demonstrated that intra-CeA administration of this compound attenuated the reinstatement of this behavior, suggesting that activation of 5-HT₂C receptors in this brain region can reduce the motivation to seek cocaine. nih.gov This effect was shown to be receptor-specific, as it was blocked by a 5-HT₂C antagonist. nih.gov

Table 3: Effect of Intra-CeA this compound on Cocaine-Primed Reinstatement

| Compound | Model | Effect | Reference |

|---|---|---|---|

| This compound | Cocaine-Primed Reinstatement of Drug-Seeking | Attenuation | nih.gov |

Modulation of Feeding and Metabolic Behaviors

This compound has been shown to influence feeding behaviors, specifically in the context of deprivation-induced feeding. In preclinical studies with rats that had been food-deprived for 22 hours, administration of this compound led to a reduction in food intake. transpharmation.comresearchgate.net However, this effect was observed only at higher doses of the compound. transpharmation.comresearchgate.net Lower doses of this compound did not significantly alter the amount of food consumed following a period of deprivation. transpharmation.com This suggests a dose-dependent effect of this compound on homeostatic feeding.

In addition to its effects on deprivation-induced eating, this compound has been studied in paradigms that model relapse to palatable food seeking, which has relevance to conditions like binge eating. transpharmation.comresearchgate.net In a cue-induced reinstatement model for food-seeking behavior, both this compound and another 5-HT2C agonist, lorcaserin (B1675133), were found to attenuate the reinstatement of responding for food-associated cues. transpharmation.comresearchgate.net This suggests that activation of 5-HT2C receptors can reduce the motivational pull of cues associated with palatable food, potentially by modulating impulse control. transpharmation.comresearchgate.net

Impulsivity and Compulsive Behavior Research

This compound has been evaluated in several preclinical models of impulsivity and compulsive behavior. transpharmation.comresearchgate.net In the five-choice serial reaction time task (5-CSRTT), a test of attention and motor impulsivity, this compound reduced premature responding in rats. researchgate.net Similarly, in a Go-NoGo task, which also measures motor impulsivity, this compound improved accuracy by reducing false alarms. researchgate.net These findings indicate that this compound can decrease impulsive action. researchgate.net

However, in a delay-discounting task, which assesses impulsive choice (the preference for a smaller, immediate reward over a larger, delayed reward), this compound did not produce any reliable changes in behavior. transpharmation.comresearchgate.net This suggests a specific effect on motor impulsivity rather than on choice impulsivity.

In models of compulsive behavior, this compound has also demonstrated efficacy. It has been shown to reduce excessive water intake in a schedule-induced polydipsia (SIP) task and to decrease perseverative responses in a modified 5-choice task, both of which are considered measures of compulsive action. nih.gov

| Behavioral Paradigm | Type of Behavior Measured | Effect of this compound |

| Five-Choice Serial Reaction Time Task (5-CSRTT) | Motor Impulsivity (Premature Responding) | Reduced |

| Go-NoGo Task | Motor Impulsivity (False Alarms) | Reduced |

| Delay-Discounting Task | Impulsive Choice | No reliable effect |

| Schedule-Induced Polydipsia (SIP) | Compulsive Behavior | Reduced |

| Extended ITI 5-Choice Task | Compulsive Behavior (Perseverative Responding) | Reduced |

This compound, a potent and selective serotonin 5-HT2C receptor agonist, has been the subject of extensive preclinical research to elucidate its neuropharmacological profile and behavioral effects in various animal models. nih.gov These studies have provided valuable insights into its potential therapeutic applications, particularly in the context of neuropsychiatric disorders.

Research has demonstrated that this compound exhibits a pharmacological profile akin to atypical antipsychotic drugs. nih.gov In models predictive of antipsychotic efficacy, the compound has shown significant activity. For instance, it dose-dependently inhibited conditioned avoidance responding (CAR) in rats. nih.gov This effect was specifically mediated by the 5-HT2C receptor, as it was completely blocked by the co-administration of a 5-HT2C receptor antagonist, SB-224,282. nih.gov

Furthermore, this compound effectively antagonized hyperactivity induced by psychostimulants such as phencyclidine (PCP) and d-amphetamine. nih.gov It also demonstrated the ability to reverse deficits in prepulse inhibition caused by apomorphine, a dopamine agonist. nih.gov Notably, unlike some typical antipsychotics, this compound did not induce catalepsy at high doses, suggesting a lower risk of extrapyramidal side effects. nih.gov

Beyond models of psychosis, this compound has been investigated for its effects on cognition, mood, and substance-seeking behaviors. In a novel object recognition task, a model for assessing cognitive function, this compound showed positive effects. nih.gov However, it was found to be inactive in animal models of antidepressant activity, namely the forced swim test and the learned helplessness paradigm. nih.gov

Studies have also explored the role of this compound in modulating motivated behaviors. Research indicates its potential in reducing motor impulsivity and the reinstatement of food-seeking behavior in male rats. researchgate.net Specifically, it reduced premature responding in the 5-choice serial reaction time task (5-CSRTT) and decreased false alarms in a Go-NoGo task. researchgate.net In the context of addiction, intra-amygdala infusions of this compound have been shown to attenuate cocaine-primed reinstatement of drug-seeking behavior. oup.com Interestingly, its effects on anxiety-like behavior appear to be dependent on the specific brain region, with infusions into the basolateral amygdala (BlA) increasing anxiety-like behavior on the elevated plus-maze (EPM), while infusions into the central amygdala (CeA) had no such effect. oup.com

The following tables summarize key findings from preclinical behavioral studies of this compound.

Table 1: Effects of this compound in Models of Antipsychotic-like Activity

| Behavioral Model | Species | Outcome |

| Conditioned Avoidance Responding (CAR) | Rat | Inhibition of responding (ED₅₀ = 4.8 mg/kg, sc) nih.gov |

| Phencyclidine (PCP)-induced Hyperactivity | Rat | Antagonism of hyperactivity (ED₅₀ = 2.4 mg/kg, sc) nih.gov |

| d-Amphetamine-induced Hyperactivity | Rat | Antagonism of hyperactivity (ED₅₀ = 2.9 mg/kg, sc) nih.gov |

| Apomorphine-induced Prepulse Inhibition Deficit | Rat | Reversal of deficit nih.gov |

| Catalepsy Induction | Rat | No catalepsy observed at doses up to 56 mg/kg nih.gov |

Table 2: Effects of this compound in Models of Cognition, Mood, and Motivated Behavior

| Behavioral Model | Species | Outcome |

| Novel Object Recognition | Not Specified | Active in improving cognitive function nih.gov |

| Forced Swim Test | Not Specified | Inactive nih.gov |

| Learned Helplessness | Not Specified | Inactive nih.gov |

| 5-Choice Serial Reaction Time Task (5-CSRTT) | Rat | Reduced premature responding (0.6–1 mg/kg SC) researchgate.net |

| Go-NoGo Task | Rat | Reduced false alarms (0.6–1 mg/kg SC) researchgate.net |

| Delay-Discounting Task | Rat | No alteration of impulsive choice researchgate.net |

| Reinstatement of Food-Seeking Behavior | Rat | Reduced reinstatement (0.6–1 mg/kg SC) researchgate.net |

| Cocaine-Primed Reinstatement | Rat | Attenuated by intra-CeA infusions oup.com |

| Elevated Plus-Maze (EPM) | Rat | Increased anxiety-like behavior with intra-BlA infusions oup.com |

Q & A

Q. What is the pharmacological profile of CP-809101, and how does its selectivity for 5-HT2C receptors influence experimental design?

this compound is a potent and selective 5-HT2C receptor agonist with pEC50 values of 9.96 (5-HT2C), 7.19 (5-HT2B), and 6.81 (5-HT2A) in human receptors . Its selectivity necessitates rigorous validation of receptor specificity in experimental models. Researchers should use radioligand binding assays or functional assays (e.g., measuring cAMP inhibition) to confirm target engagement. Control experiments with 5-HT2A/2B antagonists (e.g., ketanserin) are critical to isolate 5-HT2C-mediated effects .

Q. What behavioral models are commonly used to study this compound’s effects on anxiety and learning?

Key models include:

- Conditioned Avoidance Responding : Assesses antipsychotic potential by measuring inhibition of avoidance behavior in rats .

- Shuttle Box Escape Learning : Evaluates dorsal striatum (DS)-dependent learning deficits induced by 5-HT2C activation. Sedentary rats show delayed escape latency at 2.0 mM this compound, while physically active rats require higher doses (6.0 mM) for similar effects .

- Fear Conditioning : Intracranial microinjection into the basolateral amygdala (BLA) increases shock-elicited freezing in sedentary rats (2.0 mM), but active rats require 6.0 mM to replicate this .

Q. How should dosing protocols be standardized for in vivo studies with this compound?

Dose selection should account for:

- Route of Administration : Intracerebral microinjections (e.g., 0.3–6.0 mM in 0.5 µL/side) require stereotaxic validation to ensure regional targeting .

- Physiological State : Exercise modulates 5-HT2C receptor mRNA levels, altering agonist sensitivity. Sedentary vs. active cohorts require distinct dose ranges .

- Control Groups : Include saline-injected and off-target injection controls (e.g., misplaced cannula data) to isolate site-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in behavioral outcomes across studies using this compound?

Discrepancies (e.g., differential escape latency in sedentary vs. active rats ) often stem from:

- Dose-Response Thresholds : Conduct full dose-response curves (0.3–6.0 mM) to identify inflection points where exercise-induced resistance occurs.

- Temporal Dynamics : Use repeated-measures ANOVA to analyze time-dependent effects (e.g., freezing behavior over 20-minute intervals ).

- Molecular Confounders : Measure 5-HT2C receptor density (via qPCR or Western blot) in target regions post-mortem to correlate behavioral outcomes with receptor expression .

Q. What methodologies optimize the assessment of region-specific 5-HT2C receptor activation?

- Stereotaxic Surgery : Verify injection sites histologically (e.g., Figure 4 in ) and exclude data from misplaced cannulas.

- Comparative Regional Analysis : Contrast DS (motor learning) and BLA (fear behavior) responses to this compound. Active rats show resistance in DS but not BLA, suggesting circuit-specific plasticity .

- Pharmacological Challenges : Co-administer 5-HT2C antagonists (e.g., SB-242084) to confirm agonist specificity .

Q. How does voluntary exercise modulate this compound’s efficacy, and what mechanisms underlie this interaction?

Exercise reduces 5-HT2C receptor mRNA in the DS and BLA, increasing the agonist threshold required to induce deficits . Methodological recommendations:

- Exercise Protocols : Standardize voluntary wheel-running duration (e.g., 6 weeks) and monitor distance/velocity to control for intensity .

- Epigenetic Analysis : Use chromatin immunoprecipitation (ChIP) to assess histone modifications at 5-HT2C promoter regions post-exercise.

Q. What statistical approaches are optimal for analyzing time-dependent behavioral data in this compound studies?

- Mixed-Effects Models : Account for within-subject variability in repeated freezing/escape latency measurements .

- Post Hoc Corrections : Apply Tukey’s HSD for pairwise comparisons after significant ANOVA interactions (e.g., drug × exercise effects ).

- Power Analysis : Retrospectively calculate effect sizes from pilot data to avoid type II errors, particularly in studies with small sample sizes (e.g., n=7–15/group ).

Q. How can researchers address reproducibility challenges in this compound studies involving in vivo models?

- Standardized Protocols : Adopt ARRIVE guidelines for reporting animal studies, including detailed methods for surgery, dosing, and behavioral scoring .

- Data Transparency : Publish raw data (e.g., freezing latency per trial) and analysis scripts in supplementary materials .

- Cross-Lab Validation : Collaborate to replicate key findings (e.g., exercise-induced resistance to this compound) using harmonized protocols .

Key Methodological Considerations

- Experimental Design : Use factorial designs (e.g., 2×2 drug × exercise) to isolate interactions .

- Data Contradiction Analysis : Apply causal inference frameworks (e.g., Bradford Hill criteria) to distinguish mechanistic relationships from confounding factors .

- Ethical Compliance : Obtain institutional approval for animal studies and adhere to 3R principles (replacement, reduction, refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.